6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid
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Overview
Description
6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and a cycloheptylaminoethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of methyl groups attached to the pyridine ring using strong oxidizing agents like potassium permanganate.
Attachment of the Cycloheptylaminoethylcarbamoyl Group: This step involves the reaction of cycloheptylamine with ethyl chloroformate to form the corresponding carbamate, which is then coupled with the pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of acid chlorides or anhydrides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-[2-(Cyclohexylamino)ethylcarbamoyl]pyridine-3-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
6-[2-(Cyclopentylamino)ethylcarbamoyl]pyridine-3-carboxylic acid: Similar structure but with a cyclopentyl group.
Uniqueness
6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid is unique due to the presence of the cycloheptyl group, which can impart different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-[2-(cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(14-8-7-12(11-19-14)16(21)22)18-10-9-17-13-5-3-1-2-4-6-13/h7-8,11,13,17H,1-6,9-10H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWCRXRTBRVNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCNC(=O)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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